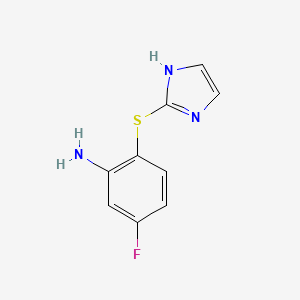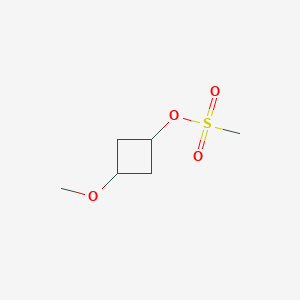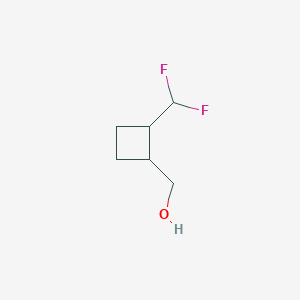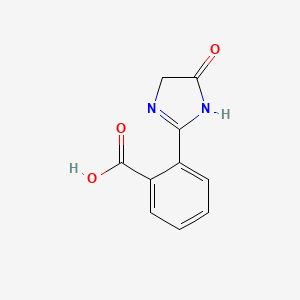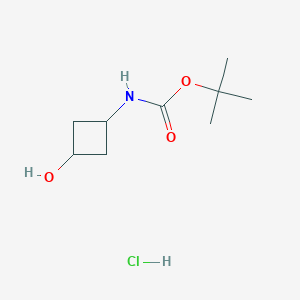
tert-Butyl (trans-3-hydroxycyclobutyl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (trans-3-hydroxycyclobutyl)carbamate hydrochloride: is a chemical compound with the molecular formula C9H17NO3 . It is a derivative of cyclobutanol and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-3-hydroxycyclobutyl)carbamate hydrochloride typically involves the reaction of trans-3-hydroxycyclobutanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (trans-3-hydroxycyclobutyl)carbamate hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (trans-3-hydroxycyclobutyl)carbamate hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of cyclic compounds and heterocycles .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: The compound is explored for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of tert-Butyl (trans-3-hydroxycyclobutyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their functions. The pathways involved include enzyme inhibition, receptor modulation, and signal transduction .
Comparaison Avec Des Composés Similaires
- tert-Butyl (cis-3-hydroxycyclobutyl)carbamate
- tert-Butyl (trans-3-aminocyclobutyl)carbamate
- tert-Butyl (cis-3-formylcyclobutyl)carbamate
- trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid
Comparison: tert-Butyl (trans-3-hydroxycyclobutyl)carbamate hydrochloride is unique due to its trans configuration, which imparts distinct chemical and physical properties. Compared to its cis counterpart, the trans isomer exhibits different reactivity and stability. The presence of the hydroxyl group also differentiates it from other similar compounds, making it more versatile in various chemical reactions .
Propriétés
Formule moléculaire |
C9H18ClNO3 |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
tert-butyl N-(3-hydroxycyclobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(12)10-6-4-7(11)5-6;/h6-7,11H,4-5H2,1-3H3,(H,10,12);1H |
Clé InChI |
BYQQEVTUYFGZMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(C1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12943336.png)

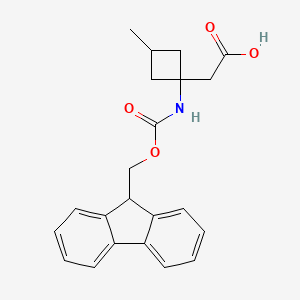
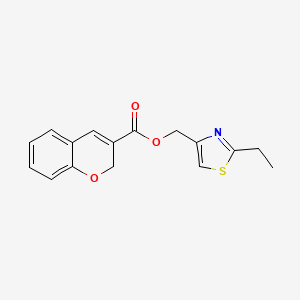
![N-((5-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methyl)cyclopropanecarboxamide](/img/structure/B12943349.png)
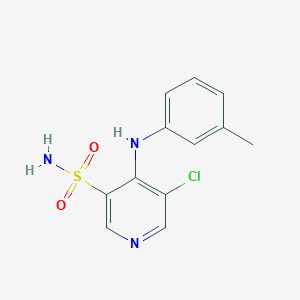
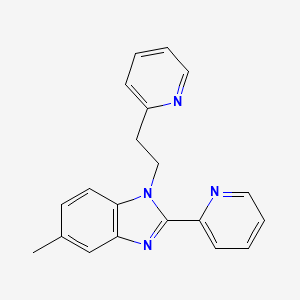
![Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate](/img/structure/B12943382.png)
![6-Chlorobenzo[b]phenazine](/img/structure/B12943390.png)
